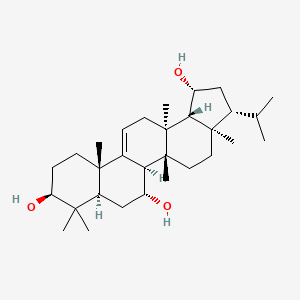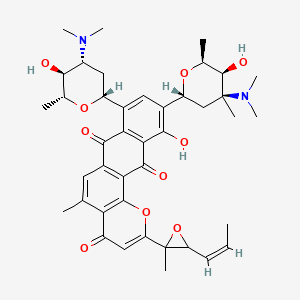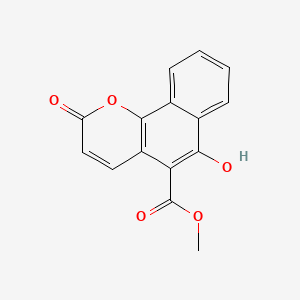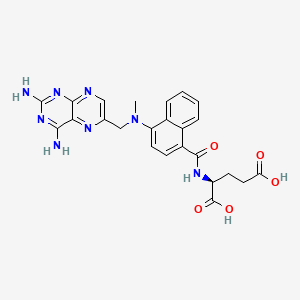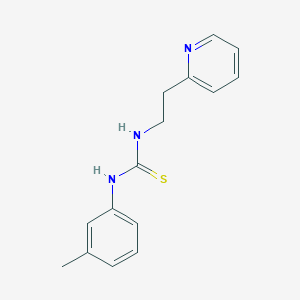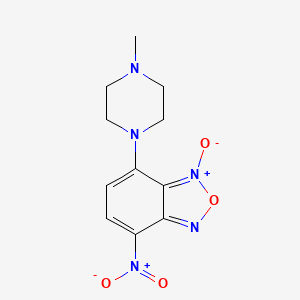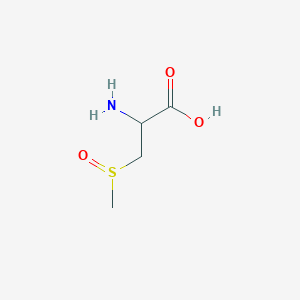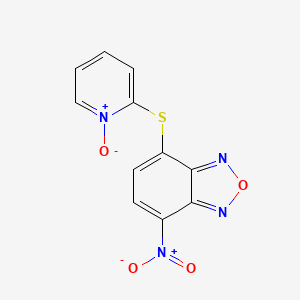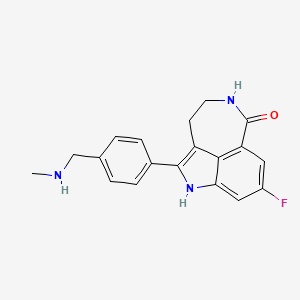
Rucaparib
Vue d'ensemble
Description
Rucaparib is an oral small-molecule poly (ADP-ribose) polymerase inhibitor used for the treatment of recurrent ovarian and prostate cancers in previously treated adults . It is used as maintenance treatment in patients with ovarian cancer, fallopian tube cancer, or primary peritoneal cancer that has come back . It is only used in patients who have a certain type of inherited (germline) or acquired (somatic) abnormal BRCA gene .
Synthesis Analysis
A concise total synthesis of this compound, an FDA-approved drug for ovarian and prostate cancers, is reported. The Heck reaction of the commercially available aryl iodide with acrylonitrile provided the desired (E)-2-aminocinnamonitrile derivative .Molecular Structure Analysis
The molecular structure of this compound is 8-Fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one .Chemical Reactions Analysis
This compound has been subjected to forced degradation under basic, acidic, neutral, and oxidative stress conditions . Six new degradants of this compound were identified under oxidative degradation . In patients, this compound moderately inhibited cytochrome P450 (CYP) 1A2 and weakly inhibited CYP3As, CYP2C9, and CYP2C19 .Physical And Chemical Properties Analysis
This compound is a solid substance with a characteristic odor . Its molecular weight is 555.7 g/mol .Applications De Recherche Scientifique
Traitement du cancer de l'ovaire
Le Rucaparib a été approuvé aux États-Unis en monothérapie pour le traitement des patientes atteintes d'un cancer de l'ovaire avancé associé à une mutation délétère de BRCA (germinale et/ou somatique) qui ont été traitées par deux chimiothérapies ou plus . Il a montré une activité antitumorale dans les carcinomes ovariens avec une mutation délétère de BRCA germinale ou somatique .
Traitement du cancer de la prostate
Le this compound a démontré une activité antitumorale dans les carcinomes de la prostate avec une mutation délétère de BRCA germinale ou somatique . Il est actuellement en cours d'investigation de phase II ou III pour le traitement du cancer de la prostate .
Traitement du cancer du sein
Le this compound est également en cours d'investigation de phase II ou III pour le traitement du cancer du sein . L'efficacité du this compound dans le traitement du cancer du sein est encore à l'étude.
Traitement du carcinome urothélial
Un essai de phase 2, en ouvert (ATLAS), a évalué l'efficacité et l'innocuité du this compound chez les patients atteints d'un carcinome urothélial (CU) localement avancé/inopérable ou métastatique préalablement traité . Cependant, le this compound n'a pas montré d'activité significative chez les patients non sélectionnés atteints de CU avancé, indépendamment du statut HRD .
Sécurité et pharmacocinétique
Le profil de sécurité du this compound est cohérent avec celui observé chez les patients atteints d'un cancer de l'ovaire ou de la prostate . La causalité des événements indésirables liés au traitement a été évaluée par les chercheurs sur la base des données cliniques et scientifiques concernant le this compound .
Effet synergique dans l'anti-tumorale
Ses ingrédients actifs ont un effet synergique significatif dans l'anti-tumorale, et la combinaison peut réduire considérablement l'efficacité de la réparation par recombinaison homologue des cellules tumorales, améliorer l'effet thérapeutique des inhibiteurs de PARP et inhiber plus efficacement la croissance tumorale .
Mécanisme D'action
Target of Action
Rucaparib primarily targets the poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3 . These enzymes play a crucial role in DNA repair . This compound is particularly effective in cancer cells with mutations in the BRCA1 and BRCA2 genes , which are involved in DNA damage repair .
Mode of Action
This compound inhibits the activity of PARP enzymes . This inhibition prevents the repair of DNA damage in cancer cells, leading to an accumulation of DNA damage . This compound’s unique effect, known as synthetic lethality, is observed when it targets genetically-mutated cancer cells that lack a DNA repair mechanism . This leads to cancer cell death and reduces tumor growth .
Biochemical Pathways
This compound affects the DNA repair pathway by inhibiting PARP enzymes . This inhibition disrupts the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks . In cells with BRCA mutations, these double-strand breaks cannot be effectively repaired, leading to genomic instability and cell death .
Pharmacokinetics
This compound has a moderate oral bioavailability and can be dosed with or without food . Steady state is reached following a 1-week treatment . This compound is eliminated through both metabolism and excretion . A mass balance analysis indicated almost a complete dose recovery of this compound over 12 days, with metabolism, renal, and hepatic excretion as the elimination routes .
Result of Action
The inhibition of PARP enzymes by this compound leads to an accumulation of DNA damage in cancer cells . This accumulation of DNA damage, particularly in cells with BRCA mutations, leads to cell death and a reduction in tumor growth .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of BRCA mutations in the cancer cells significantly enhances the drug’s effectiveness . Additionally, the drug’s effectiveness can be influenced by the patient’s overall health status, the presence of other diseases, and the use of other medications . .
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABYWSNWIZPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182563 | |
| Record name | Rucaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PARPs play a role in DNA repair by activating DNA damage response pathways, such as base excision repair, and facilitating DNA repair. PARPs were evaluated as novel anticancer therapeutic targets after discovering that PARP-1 inhibitors reduce tumour growth in BRCA-deficient cancers. BRCA1 and BRCA2 are tumour suppressor genes involved in various cellular processes related to cell growth and death, including DNA repair. More specifically, BRCA1 and BRCA2 are involved in homologous recombination (HR) DNA repair. Cancer cells with a deleterious BRCA mutation are HR-deficient, resulting in unregulated and aberrant cell repair and growth. Rucaparib inhibits PARP1, PARP2, and PARP3. Inhibiting PARP traps the enzyme on damaged DNA, halting the repair process and forming toxic PARP–DNA complexes. Alternatively, other DNA repair processes such as error-prone nonhomologous end joining (NHEJ) or alternative end-joining pathways can be initiated, leading to mutations or chromosomal change. Further DNA damage can trigger cancer cell apoptosis and cell death. Typically, inhibition of PARP converts single-strand breaks in DNA to double-strand breaks at replication forks. HR DNA repair pathways repair double-strand breaks; however, HR-deficient cancer cells lack this repair mechanism. Because HR-deficient cancer cells are more vulnerable to unsalvageable DNA damage, rucaparib-induced PARP inhibition leads to synthetic lethality. In this phenomenon, two non-lethal defects (HR deficiency and PARP inhibition) combine and cause cell death. | |
| Record name | Rucaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12332 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
283173-50-2 | |
| Record name | Rucaparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rucaparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283173502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rucaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12332 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rucaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUCAPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8237F3U7EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


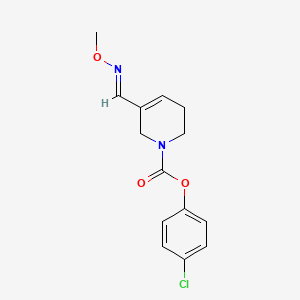
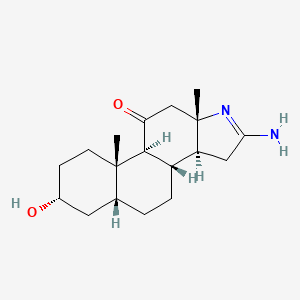

![Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-](/img/structure/B1680187.png)
